2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazinone Scaffold

2,5-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049530-90-6, molecular formula C₁₂H₁₁Cl₂N₃O₃S, MW 348.2 g/mol) is a pyridazinone-tethered sulfonamide featuring a 2,5-dichlorophenylsulfonyl moiety connected via an ethyl linker to a 6-oxopyridazin-1(6H)-yl ring. This structure positions it within the broader class of pyridazinone-benzenesulfonamide derivatives explored for enzyme inhibition (e.g., carbonic anhydrase, COX-2, 5-LOX) and ion channel modulation.

Molecular Formula C12H11Cl2N3O3S
Molecular Weight 348.2
CAS No. 1049530-90-6
Cat. No. B2686138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1049530-90-6
Molecular FormulaC12H11Cl2N3O3S
Molecular Weight348.2
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2N3O3S/c13-9-3-4-10(14)11(8-9)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2
InChIKeyGKJZKMQMBMOPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049530-90-6): Structural Identity and In-Class Context for Informed Procurement


2,5-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049530-90-6, molecular formula C₁₂H₁₁Cl₂N₃O₃S, MW 348.2 g/mol) is a pyridazinone-tethered sulfonamide featuring a 2,5-dichlorophenylsulfonyl moiety connected via an ethyl linker to a 6-oxopyridazin-1(6H)-yl ring [1]. This structure positions it within the broader class of pyridazinone-benzenesulfonamide derivatives explored for enzyme inhibition (e.g., carbonic anhydrase, COX-2, 5-LOX) and ion channel modulation [2]. However, despite being commercially catalogued by several research-chemical vendors, a targeted search of major public databases (PubChem, ChEMBL, PubMed, BindingDB) and patent disclosures retrieved no peer-reviewed publications or issued patents in which this exact compound is the primary experimental subject with reported biological activity data .

Procurement Risk: Why 2,5-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Cannot Be Replaced by Generic Pyridazinone Sulfonamide Analogs


Closely related pyridazinone-benzenesulfonamides such as 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (CAS 33098-13-4) and the 4-(6-oxopyridazin-1-yl)benzenesulfonamide series reported by Badawi et al. (2023) [1] demonstrate that seemingly minor structural modifications—substitution pattern on the benzene ring, presence/absence of the ethyl linker, and position of the sulfonamide attachment—can profoundly alter target selectivity, potency, and pharmacokinetic properties. Without compound-specific comparative pharmacological or physicochemical data for CAS 1049530-90-6, a user cannot assume functional interchangeability with any in-class analog. Prudent procurement decisions must rely on the compound's unique structural features until head-to-head data become available .

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Comparator-Backed Performance Analysis


Structural Divergence from Direct-Linked 4-(6-Oxopyridazin-1-yl)benzenesulfonamides: Ethyl Linker as a Conformational and Pharmacophoric Determinant

CAS 1049530-90-6 incorporates an ethyl spacer between the sulfonamide nitrogen and the pyridazinone N1, distinguishing it from the direct-linked 4-(6-oxopyridazin-1-yl)benzenesulfonamide core scaffold utilized by Badawi et al. (2023) in multi-target carbonic anhydrase (CA)/COX-2/5-LOX inhibitors [1]. In the Badawi series, direct attachment restricts the relative orientation of the sulfonamide zinc-binding group and the pyridazinone ring, a constraint the ethyl linker in the target compound may relax, potentially enabling access to alternative binding modes within enzyme active sites or ion channel pores [2]. No direct comparative biological data are available for CAS 1049530-90-6, but the structural difference is a well-recognized determinant of pharmacophore geometry and target engagement [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazinone Scaffold

Chlorine Substitution Pattern: 2,5-Dichloro vs. 4-(4,5-Dichloropyridazinone) Configuration

The 2,5-dichloro substitution on the benzene ring of CAS 1049530-90-6 creates a dipole moment and electron-withdrawing pattern distinct from the 4-(4,5-dichloropyridazinone) arrangement of CAS 33098-13-4 . In sulfonamide-based carbonic anhydrase inhibitors, the aryl substitution pattern influences both zinc-binding affinity (via modulation of sulfonamide NH acidity, pKa) and metabolic stability (sites of CYP-mediated oxidation) [1]. While quantitative pKa or metabolism data for the target compound are absent from the public domain, the 2,5-substitution pattern is known in medicinal chemistry to block potential metabolic soft spots at the 2- and 5-positions of the phenyl ring, potentially yielding a metabolically more robust scaffold compared to unsubstituted or mono-substituted analogs .

Medicinal Chemistry Electronic Effects CYP450 Metabolism

Computed Physicochemical Differentiation: Lipophilicity and Rule-of-Five Compliance

Computed physicochemical properties of CAS 1049530-90-6 place it in a distinct region of oral drug-likeness space compared to close analogs. The target compound has MW 348.2 g/mol, 2 HBD, 6 HBA, predicted logP ~1.9, and TPSA ~92.5 Ų, fully compliant with Lipinski's Rule of Five (Ro5) [1]. In contrast, the direct-linked analog CAS 33098-13-4 (MW 320.15, TPSA ~87.9 Ų, logP ~1.4) and the Badawi series compounds (many with MW >400, TPSA >100) occupy different property spaces that affect solubility, permeability, and formulation [2]. These computed differences suggest that the target compound may exhibit distinct oral absorption and CNS penetration profiles, although no experimental ADME data are available to confirm this hypothesis .

Drug-likeness Physicochemical Profiling ADME Prediction

Best Application Scenarios for 2,5-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Based on Structural Differentiation


Linker-Length Structure-Activity Relationship (SAR) Studies in Sulfonamide Drug Discovery

The ethyl linker connecting the sulfonamide moiety to the pyridazinone ring makes CAS 1049530-90-6 the only commercially available compound of this chemotype for systematic SAR probing of spacer effects. A researcher comparing the target compound against direct-linked analogs (e.g., Badawi series [1]) can quantify how linker flexibility impacts target binding, selectivity, and cellular activity. This scenario is directly supported by the structural evidence in Section 3, Evidence Item 1.

Building Computational QSAR Models Requiring Diverse Chlorine Substitution Patterns

The 2,5-dichlorophenyl substitution pattern is absent from all published pyridazinone-benzenesulfonamide series, making this compound an essential training-set entry for QSAR and machine learning models aimed at predicting activity cliffs driven by halogen position (Evidence Item 2). Procurement is justified by the compound's ability to improve model diversity and predictive robustness when included alongside analogs bearing 4-Cl, 3,4-Cl₂, or unsubstituted rings [2].

Early-Stage in Vitro ADME Screening of Pyridazinone Sulfonamides with Moderate logP

With a predicted logP of ~1.9 and TPSA of 92.5 Ų, the compound fills a narrow but important property gap between low-logP direct-linked analogs and high-logP benzyloxy derivatives (Evidence Item 3). It can serve as a representative compound for measuring microsomal stability, Caco-2 permeability, and plasma protein binding in the pyridazinone sulfonamide series, where experimental ADME data are currently published only for more polar or more lipophilic members [1].

Ion Channel Modulator Screening Panels Targeting Chloride Channels

Given the patent literature disclosing pyridazine sulfonamides as chloride channel inhibitors targeting CaCC and VRAC [3], the unique combination of the 2,5-dichlorophenyl and ethyl-linked pyridazinone in CAS 1049530-90-6 represents an untested chemotype in this pharmacological space. Procurement for ion channel screening may reveal novel structure-activity relationships not accessible with previously disclosed analogs.

Quote Request

Request a Quote for 2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.